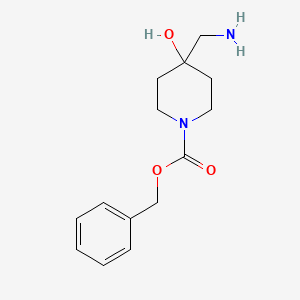

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate (BAMHPC) is a derivative of the piperidine family of compounds, which are a group of cyclic organic compounds derived from the piperidine ring. It is a versatile compound with a wide range of applications in scientific research and laboratory experiments. BAMHPC has been used in various fields, including biochemistry, pharmacology, and drug metabolism.

Aplicaciones Científicas De Investigación

Nootropic Activity

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate has been studied for its potential nootropic effects. Research involving the synthesis of various derivatives of this compound, such as carboxamides, revealed their potential in enhancing cognitive functions. The compound's derivatives were tested for nootropic activity, indicating its relevance in cognitive enhancement research (Valenta et al., 1994).

Synthesis and Selectivity

The compound has been a focus in the synthesis of trans-4-amino-3-hydroxypiperidines through regio- and stereoselective amination processes. This synthesis approach emphasizes the compound’s utility in creating specific stereochemical configurations, crucial in drug development and organic chemistry (Veselov et al., 2009).

Pharmaceutical Intermediate Synthesis

The compound's derivatives have been used in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process involves a series of reactions including the use of L-selectride and Mitsunobu reaction, indicating its role as an intermediate in complex pharmaceutical syntheses (Boev et al., 2015).

Antihypertensive Activity Research

Research into the synthesis of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives has been conducted for their application in antihypertensive drug development. The study outlines the general methods for preparing these derivatives and their subsequent evaluation for antihypertensive activity (Takai et al., 1985).

Enzymatic Synthesis and Resolution

The compound has been used in chemoenzymatic synthesis processes to create optically pure trans-3-amino-4-hydroxypiperidines. This process involves regioselective epoxide ring-opening and enzymatic resolution, highlighting its application in creating enantiopure substances for pharmaceutical applications (Villar-Barro et al., 2015).

Magnetic Resonance Imaging Applications

Derivatives of this compound have been synthesized for potential applications in biomedical studies using magnetic resonance imaging (MRI). This includes the synthesis of spin-labeled amides showing antioxidant potential, indicating its relevance in advanced biomedical imaging techniques (Yushkova et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds such as benzylamine have been found to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

For instance, benzyl compounds can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzyl compounds are known to participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may influence pathways involving resonance stabilization.

Pharmacokinetics

Similar compounds like benzylamine have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Result of Action

For example, 4-(Aminomethyl)benzoic acid has been found to protect blood platelets in extracorporeal circulation, decrease hemorrhage, and guard against secondary hyphema .

Action Environment

It’s known that environmental factors can significantly influence the hydrolysis of similar compounds .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of fluorescent-labeled bisbenzamidine, which is a biochemical tool in biomedical studies . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and the overall biochemical pathway.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the modification of alginate hydrogels, which are employed in cell engineering applications . This compound’s impact on cell signaling pathways can lead to changes in gene expression, thereby altering cellular metabolism and function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may be metabolized by enzymes involved in the synthesis of fluorescent-labeled bisbenzamidine, influencing the overall metabolic pathway .

Propiedades

IUPAC Name |

benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c15-11-14(18)6-8-16(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,18H,6-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIUVSBTWBNGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

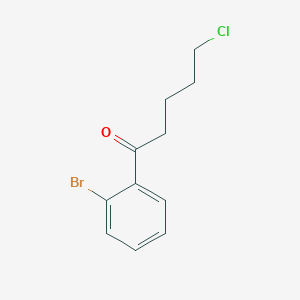

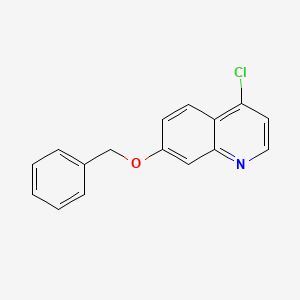

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

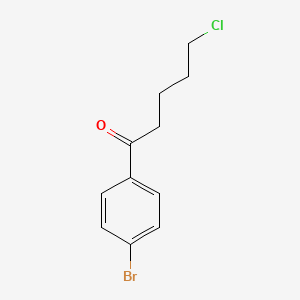

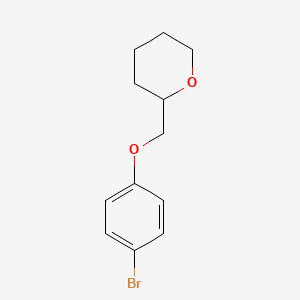

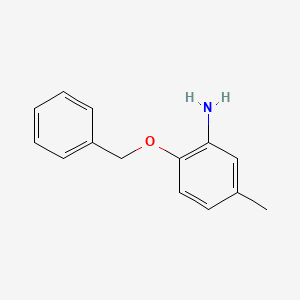

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)